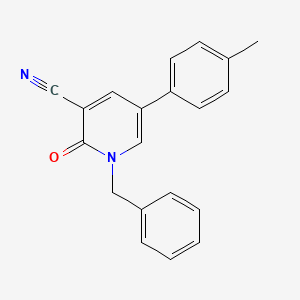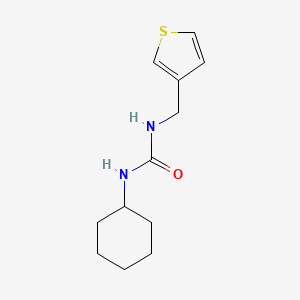
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea and related compounds have been utilized in asymmetric catalysis, enhancing reaction selectivity. For example, in asymmetric Morita-Baylis-Hillman reactions, catalysts derived from urea derivatives demonstrated significant enantioselectivity and yield improvements, showcasing the compound's utility in synthesizing optically active molecules (Berkessel, Roland, & Neudörfl, 2006).
Fatty Acid Amide Hydrolase Inhibition
Urea derivatives have been explored for their potential in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Research into the structure-activity relationships of these compounds has identified potent FAAH inhibitors, indicating potential therapeutic applications in pain, anxiety, and depression management (Mor et al., 2008).
Plant Growth Regulation
Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been used in plant morphogenesis studies to enhance adventitious root formation and overall plant growth, highlighting their significance in agricultural biotechnology (Ricci & Bertoletti, 2009).
HIV Inhibition
Research on urea derivatives has also extended to antiviral applications, particularly in inhibiting HIV-encoded enzymes. Studies have identified specific urea compounds that effectively inhibit the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting a potential role in antiretroviral therapy (Chung et al., 2010).
Corrosion Inhibition
In the field of materials science, urea derivatives have been evaluated for their corrosion inhibition properties, particularly on mild steel in acidic conditions. These studies demonstrate the compounds' efficacy in protecting industrial materials from corrosion, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This protein plays a crucial role in the urinary concentrating mechanism and is involved in maintaining the body’s water balance.
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.
Result of Action
The inhibition of UT-B by this compound can lead to a decrease in the maximum urinary concentration and an increase in urination volume . This suggests that the compound could potentially be used to manipulate the body’s water balance, possibly for therapeutic purposes.
Análisis Bioquímico
Biochemical Properties
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have been reported to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea have not been detailed .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
1-cyclohexyl-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRVKYDHCCLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
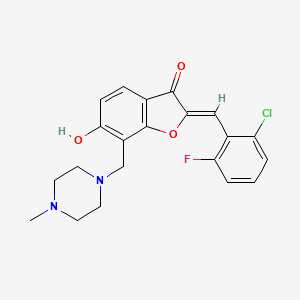
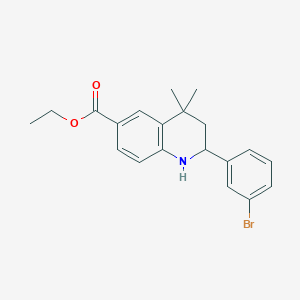

methanone](/img/structure/B2981847.png)
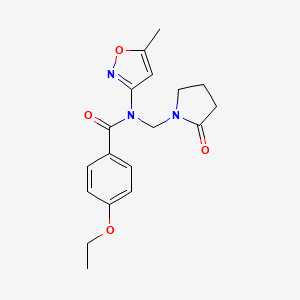
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

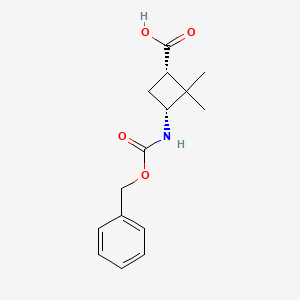
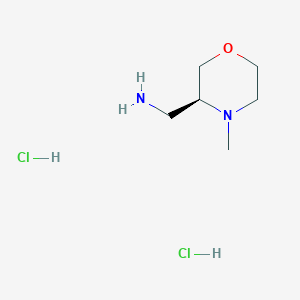

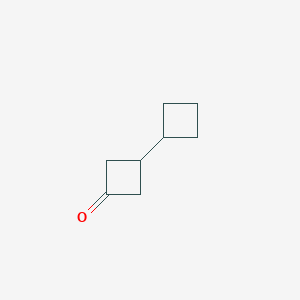
![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)
